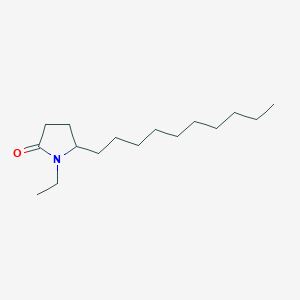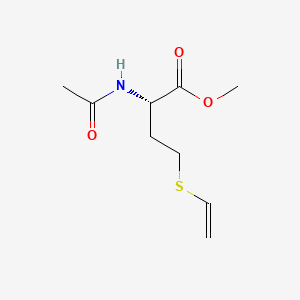![molecular formula C14H8N2 B14421689 Benz[h]isoquinoline-6-carbonitrile CAS No. 82649-92-1](/img/structure/B14421689.png)
Benz[h]isoquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[h]isoquinoline-6-carbonitrile is a heterocyclic aromatic compound that belongs to the class of isoquinolines. It is characterized by a fused benzene and isoquinoline ring system with a nitrile group at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz[h]isoquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Benz[h]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted isoquinolines, quinoline derivatives, and amine-functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Benz[h]isoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the production of dyes, pigments, and advanced materials.
Wirkmechanismus
The mechanism of action of Benz[h]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A simpler structure without the fused benzene ring.
Quinoline: Similar structure but with a nitrogen atom at a different position.
Benzo[h]quinoline: Lacks the nitrile group at the 6th position.
Uniqueness: Benz[h]isoquinoline-6-carbonitrile is unique due to its specific structural features, such as the nitrile group at the 6th position and the fused benzene and isoquinoline rings.
Eigenschaften
CAS-Nummer |
82649-92-1 |
|---|---|
Molekularformel |
C14H8N2 |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
benzo[h]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-8-11-7-10-5-6-16-9-14(10)13-4-2-1-3-12(11)13/h1-7,9H |
InChI-Schlüssel |
UNHQLJAGYYZXPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=NC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)


![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)




![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)

![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)


